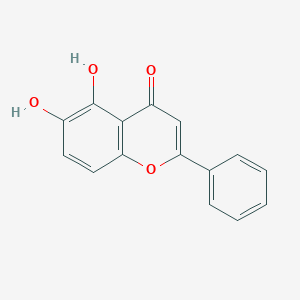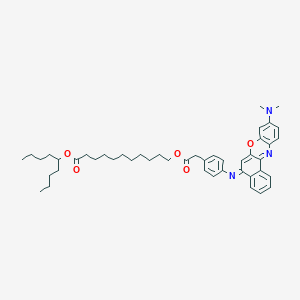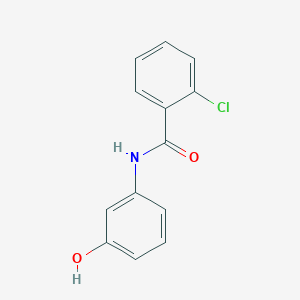
2-chloro-N-(3-hydroxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-hydroxyphenyl)benzamide, also known as CHB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHB is a white crystalline solid with a molecular formula of C13H10ClNO2 and a molecular weight of 255.68 g/mol.
作用机制
The mechanism of action of 2-chloro-N-(3-hydroxyphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein kinases such as JNK and p38 MAPK. These protein kinases are involved in various cellular processes, including inflammation, apoptosis, and stress response. By inhibiting these protein kinases, 2-chloro-N-(3-hydroxyphenyl)benzamide may help to reduce inflammation, prevent cell death, and protect cells from oxidative stress.
生化和生理效应
2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been shown to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. In addition, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to reduce oxidative stress and protect cells from damage caused by reactive oxygen species.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-N-(3-hydroxyphenyl)benzamide in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and use in various experimental settings. However, one limitation of using 2-chloro-N-(3-hydroxyphenyl)benzamide is its relatively low potency compared to other protein kinase inhibitors. This may limit its effectiveness in certain experimental settings.
未来方向
There are several future directions for research on 2-chloro-N-(3-hydroxyphenyl)benzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the structure of 2-chloro-N-(3-hydroxyphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(3-hydroxyphenyl)benzamide in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Finally, the use of 2-chloro-N-(3-hydroxyphenyl)benzamide as a water treatment agent for the removal of heavy metals from contaminated water is an area of active research.
合成方法
2-chloro-N-(3-hydroxyphenyl)benzamide can be synthesized using a simple method that involves the reaction of 2-chlorobenzoic acid with 3-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 2-chloro-N-(3-hydroxyphenyl)benzamide as a white crystalline solid with a yield of approximately 70%.
科学研究应用
2-chloro-N-(3-hydroxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
In biochemistry, 2-chloro-N-(3-hydroxyphenyl)benzamide has been used as a tool to study the role of protein kinases in signal transduction pathways. It has been shown to inhibit the activity of protein kinases such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
In environmental science, 2-chloro-N-(3-hydroxyphenyl)benzamide has been studied for its potential use as a water treatment agent. It has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
属性
CAS 编号 |
58494-84-1 |
|---|---|
产品名称 |
2-chloro-N-(3-hydroxyphenyl)benzamide |
分子式 |
C13H10ClNO2 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
2-chloro-N-(3-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C13H10ClNO2/c14-12-7-2-1-6-11(12)13(17)15-9-4-3-5-10(16)8-9/h1-8,16H,(H,15,17) |
InChI 键 |
MSQZKRHUFBMGEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)O)Cl |
其他 CAS 编号 |
58494-84-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



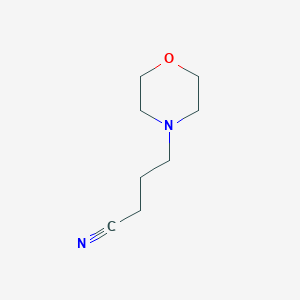
![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)
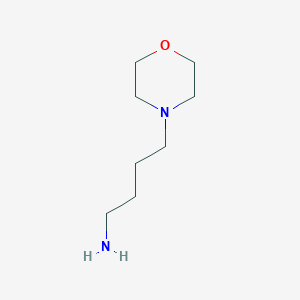
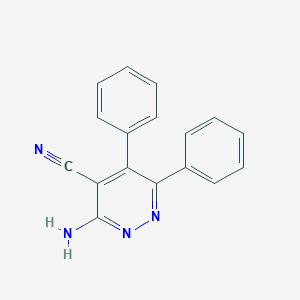
![2-[(7-Chloroquinolin-4-yl)amino]ethanol](/img/structure/B183477.png)
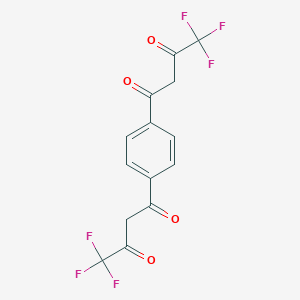
![3-[(4-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine](/img/structure/B183480.png)
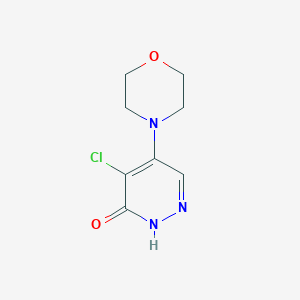
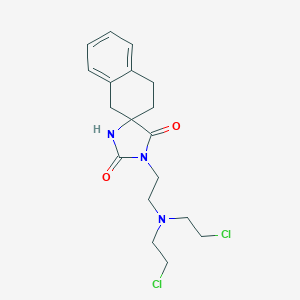
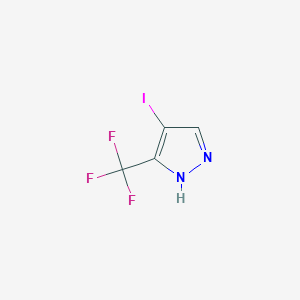
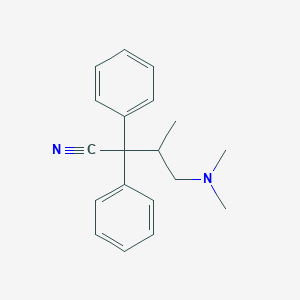
![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)
